molecular formula C7H8N2O2 B2625069 3-Methoxypyridine-2-carboxamide CAS No. 24059-85-6

3-Methoxypyridine-2-carboxamide

Cat. No.: B2625069
CAS No.: 24059-85-6
M. Wt: 152.153
InChI Key: WCPJRIMIWAYBEA-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a methoxy group (-OCH3) attached to the third position of the pyridine ring and a carboxamide group (-CONH2) at the second position

Biochemical Analysis

Biochemical Properties

It is known that pyridones, including 3-Methoxypyridine-2-carboxamide, are oxidation products of nicotinamide This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the oxidation of nicotinamide

Cellular Effects

The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinamide, it may influence cell function by interacting with cellular pathways involved in nicotinamide metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an oxidation product of nicotinamide, it may exert its effects at the molecular level through interactions with biomolecules involved in nicotinamide metabolism . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of nicotinamide, given that it is an oxidation product of nicotinamide . This could involve interactions with enzymes or cofactors involved in nicotinamide metabolism, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine, which serves as the starting material.

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting 3-methoxypyridine with an appropriate amide-forming reagent, such as ammonia or an amine, under suitable conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

3-Methoxypyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methoxypyridine-3-carboxamide: The positions of the methoxy and carboxamide groups are reversed.

    3-Methoxypyridine-4-carboxamide: The carboxamide group is at the fourth position instead of the second.

Uniqueness

3-Methoxypyridine-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPJRIMIWAYBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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